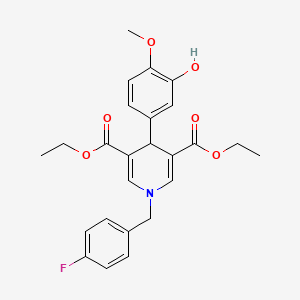![molecular formula C24H25NO2 B6107316 N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B6107316.png)
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide, also known as DPEBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DPEBA belongs to the class of benzamide derivatives and is synthesized using specific methods that ensure its purity and efficacy. In
作用機序
The mechanism of action of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide is not well understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to selectively bind to copper ions, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro, making it a promising candidate for further research. Additionally, this compound has been shown to selectively bind to copper ions and inhibit the growth of cancer cells, indicating its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide in lab experiments is its selectivity for copper ions, which makes it a useful tool for detecting copper ions in biological samples. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide. One area of research could focus on the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, further research could explore the potential applications of this compound as a fluorescent probe for the detection of other metal ions. Finally, research could focus on improving the solubility of this compound in water to enhance its efficacy in certain experiments.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using specific methods that ensure its purity and efficacy. This compound has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer. This compound has been shown to selectively bind to copper ions and inhibit the growth of cancer cells, indicating its potential as a therapeutic agent. Further research is needed to explore the potential applications of this compound and improve its efficacy in certain experiments.
合成法
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide is synthesized using a multi-step process that involves various chemical reactions. The first step involves the condensation of 2,5-dimethylbenzaldehyde and benzylamine to produce 2,5-dimethyl-N-benzylideneaniline. This intermediate compound is then reacted with 3-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to produce this compound. The final compound is purified using column chromatography to ensure its purity and efficacy.
科学的研究の応用
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-ethoxybenzamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper ions in biological samples. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)-phenylmethyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-4-27-21-12-8-11-20(16-21)24(26)25-23(19-9-6-5-7-10-19)22-15-17(2)13-14-18(22)3/h5-16,23H,4H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYQJGMEONBEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6107259.png)
![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]piperazine](/img/structure/B6107260.png)
![2-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6107261.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6107270.png)
![2-(1-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B6107279.png)
![4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)
![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)
![2-(3-chlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6107301.png)
![8-bromo-2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107307.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6107322.png)
![4-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6107329.png)

![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6107339.png)